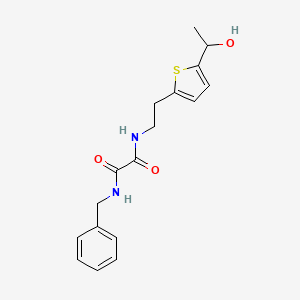

N1-benzyl-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide

Description

N1-Benzyl-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide is an oxalamide derivative featuring a benzyl group at the N1 position and a thiophen-ethyl substituent with a 1-hydroxyethyl moiety at the N2 position. Key structural attributes include:

- N1-substituent: Benzyl group (aromatic, lipophilic).

Physical properties (e.g., melting point, solubility) and pharmacological data for this specific compound are unavailable in the provided evidence.

Properties

IUPAC Name |

N'-benzyl-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-12(20)15-8-7-14(23-15)9-10-18-16(21)17(22)19-11-13-5-3-2-4-6-13/h2-8,12,20H,9-11H2,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQVHEHUKIJIHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNC(=O)C(=O)NCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N1-benzyl-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C21H26N2O3S

- Molecular Weight : 386.5 g/mol

- CAS Number : 2034491-95-5

The compound features an oxalamide group, which is known for its ability to interact with various biological targets. The presence of the thiophene moiety may enhance its biological activity through interactions with cellular receptors or enzymes.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The oxalamide linkage can facilitate hydrogen bonding with target proteins, while the thiophene ring may contribute to hydrophobic interactions, enhancing binding affinity.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Some oxalamide derivatives have shown efficacy against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus . The structural features of this compound may suggest similar potential.

- Anticancer Properties : Studies on related compounds indicate that they may inhibit tumor growth in various cancer models. For instance, certain derivatives demonstrated significant suppression of ovarian cancer xenografts in animal studies .

Case Studies and Experimental Evidence

- Anticonvulsant Activity : A related compound, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), was evaluated for its anticonvulsant properties. It exhibited protection in several seizure models, suggesting that derivatives of benzyl oxalamides may also possess neuroprotective effects .

- Pharmacokinetics and ADME-Tox Profiling : In vitro studies have shown that related compounds possess favorable absorption, distribution, metabolism, and excretion (ADME-Tox) properties. These include good permeability and metabolic stability, which are crucial for therapeutic applications .

- Synergistic Effects : Investigations into the combination of oxalamide derivatives with established anticonvulsants revealed synergistic effects, indicating potential for enhanced therapeutic efficacy when used in combination therapies .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C21H26N2O3S |

| Molecular Weight | 386.5 g/mol |

| CAS Number | 2034491-95-5 |

| Antimicrobial Activity | Effective against P. aeruginosa, S. aureus |

| Anticancer Activity | Significant tumor growth suppression in xenograft models |

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The following table compares the target compound with structurally analogous oxalamides, focusing on substituents, molecular properties, and synthesis

Key Observations:

Substituent Diversity: The target compound and the trifluoromethoxyphenyl analog share the same N2 thiophen-ethyl-hydroxyethyl chain but differ in N1 groups (benzyl vs. electron-deficient aryl). Cyclohexenylethyl derivatives exhibit bulkier aliphatic substituents, reducing polarity compared to aromatic analogs.

Molecular Weight and Polarity: The trifluoromethoxyphenyl analog has the highest molecular weight (402.4) due to the fluorine-rich N1 group.

Research Findings and Limitations

Pharmacological Data Gaps**:

No cytotoxicity, enzymatic inhibition, or pharmacokinetic data are available for the target compound or its analogs in the provided evidence.

Limitations in Evidence**:

- Physical properties (melting points, solubility) are largely unreported for oxalamides.

- Biological activity data (e.g., via assays like ) are absent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-benzyl-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Thiophene functionalization : Introduce the 1-hydroxyethyl group via nucleophilic substitution or oxidation-reduction sequences (e.g., using NaBH4 for controlled reduction of ketone intermediates) .

- Oxalamide coupling : React benzylamine with the thiophene-ethyl intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions to minimize hydrolysis .

- Optimization : Monitor reaction progress via HPLC or TLC, adjusting solvent polarity (e.g., THF vs. DMF) to improve yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR : Focus on the oxalamide NH protons (δ 8.5–9.5 ppm in DMSO-d6) and thiophene aromatic protons (δ 6.5–7.5 ppm). The 1-hydroxyethyl group will show a doublet for the -CH(OH)CH3 moiety (δ 1.2–1.4 ppm for CH3, δ 4.2–4.5 ppm for CH) .

- HRMS : Confirm molecular formula using exact mass analysis (e.g., [M+H]+ expected for C19H22N2O3S).

- IR : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer :

- Cytotoxicity : Use the MTT assay (Mosmann, 1983) to screen against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤100 μM .

- Enzyme inhibition : Test against kinases or proteases via fluorometric assays, leveraging the oxalamide’s potential as a hydrogen-bond donor .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data (e.g., unexpected sulfone formation during oxidation of the thiophene ring)?

- Methodological Answer :

- Controlled oxidation : Compare reagents like m-CPBA (selective for sulfoxide) vs. H2O2/acid (risk of over-oxidation to sulfone). Monitor via LC-MS to detect intermediates .

- Computational modeling : Use DFT calculations to predict electron density on the thiophene ring, identifying susceptible positions for electrophilic attack .

- Isolation protocols : Employ flash chromatography with gradient elution (hexane/EtOAc) to separate sulfoxide and sulfone byproducts .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound’s derivatives?

- Methodological Answer :

- Core modifications : Replace the benzyl group with substituted aryl rings (e.g., 4-methoxybenzyl) to assess electronic effects on bioactivity .

- Side-chain variation : Introduce alkyl or aryl groups at the hydroxyethyl position to study steric impacts on target binding .

- Biological validation : Use molecular docking (e.g., AutoDock Vina) to prioritize derivatives with predicted affinity for enzymes like COX-2 or HDACs .

Q. How can researchers address discrepancies in cytotoxicity data across different cell lines?

- Methodological Answer :

- Dose-response profiling : Test a 10-point concentration range (1 nM–100 μM) to calculate IC50 values and assess selectivity .

- Mechanistic studies : Perform flow cytometry to distinguish apoptosis vs. necrosis and correlate with caspase activation assays .

- Metabolic stability : Incubate the compound with liver microsomes to evaluate CYP-mediated degradation, which may explain cell-type-specific toxicity .

Q. What are the key considerations for scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Catalyst selection : Use chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) for enantioselective synthesis of the hydroxyethyl group .

- Process optimization : Implement inline FTIR or PAT (Process Analytical Technology) to monitor critical intermediates in real-time during large-batch reactions .

- Purification : Employ recrystallization from ethanol/water mixtures to remove diastereomers, confirmed by chiral HPLC .

Safety and Regulatory Considerations

Q. What toxicological profiles should be established before in vivo studies?

- Methodological Answer :

- Acute toxicity : Conduct OECD 423 assays in rodents, referencing EFSA’s NOEL (100 mg/kg/day) for structurally related oxalamides .

- Genotoxicity : Perform Ames tests (bacterial reverse mutation assay) and micronucleus assays to rule out mutagenic potential .

- Environmental impact : Assess biodegradability via OECD 301F (manometric respirometry) to comply with green chemistry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.